molecular formula C18H20N2O4S B2388863 3-(morpholinosulfonyl)-N-(m-tolyl)benzamide CAS No. 300384-50-3

3-(morpholinosulfonyl)-N-(m-tolyl)benzamide

Cat. No.: B2388863
CAS No.: 300384-50-3
M. Wt: 360.43
InChI Key: QPEAWGOSFLHTBH-UHFFFAOYSA-N
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Description

“3-(morpholinosulfonyl)-N-(m-tolyl)benzamide” is a complex organic compound. It contains a benzamide group, which is a carboxamide derived from benzoic acid. It also contains a morpholinosulfonyl group and a m-tolyl group .


Molecular Structure Analysis

The molecular structure of “this compound” would be complex due to the presence of several functional groups. The benzamide portion of the molecule would consist of a benzene ring attached to a carboxamide group. The morpholinosulfonyl group would add additional complexity, as would the m-tolyl group, which is a type of aryl group related to toluene .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact structure. Benzamides are typically solid at room temperature, and their properties can be influenced by the presence of other functional groups .

Scientific Research Applications

Antifungal and Antitumor Activities

3-(morpholinosulfonyl)-N-(m-tolyl)benzamide derivatives have shown significant biological activities. For instance, derivatives like N-(Morpholinothiocarbonyl) benzamide have been synthesized and characterized, displaying antifungal activity against pathogens responsible for plant diseases (Zhou Weiqun et al., 2005). Additionally, a series of m-(4-morpholinoquinazolin-2-yl)benzamides have been designed and synthesized, showing remarkable antiproliferative effects in vitro against human cell lines, highlighting their potential as novel anticancer agents (Xiao-meng Wang et al., 2015).

Catalysis and Polymer Science

In the field of catalysis, manganese-catalyzed sequential hydrogenation of CO2 to methanol via formamide demonstrates the utility of morpholine derivatives in facilitating environmentally beneficial reactions (Sayan Kar et al., 2017). Furthermore, the synthesis of biologically active aromatic sulfonamides and their hydrochloride salts involving morpholine derivatives illustrates their importance in developing new materials with potential medical applications (M. Remko et al., 2010).

Chemical Synthesis and Characterization

Efforts in chemical synthesis have led to the creation of novel morpholine derivatives with varied biological and chemical properties. For example, the synthesis of enantiopure 3-substituted morpholines through ring-opening of activated aziridines showcases the versatility of morpholine derivatives in organic synthesis (Jan Bornholdt et al., 2010). Additionally, the development of an efficient synthesis method for morpholin-2-one derivatives using glycolaldehyde dimer highlights the innovative approaches in creating morpholine-based compounds (Y. Kim et al., 2001).

Safety and Hazards

The safety and hazards associated with “3-(morpholinosulfonyl)-N-(m-tolyl)benzamide” would depend on its exact structure and properties. As with all chemicals, it should be handled with care to avoid exposure .

Properties

IUPAC Name

N-(3-methylphenyl)-3-morpholin-4-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-14-4-2-6-16(12-14)19-18(21)15-5-3-7-17(13-15)25(22,23)20-8-10-24-11-9-20/h2-7,12-13H,8-11H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPEAWGOSFLHTBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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